molecular formula C21H30N4O4 B124281 Cinitapride CAS No. 66564-14-5

Cinitapride

Katalognummer B124281
CAS-Nummer: 66564-14-5
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: ZDLBNXXKDMLZMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinitapride is a substituted benzamide used for its prokinetic properties . It is an aromatic ether and a C-nitro compound . It is marketed in Spain and Mexico .


Synthesis Analysis

A precise and reliable reversed-phase high-performance liquid chromatographic method with ultraviolet detection was developed and validated to determine cinitapride in human plasma . The linearity range of the method was 1 to 35 ng/mL while the extraction recovery of cinitapride in human plasma was more than 86% .


Molecular Structure Analysis

Cinitapride has a molecular formula of C21H30N4O4 . It has a molecular weight of 402.5 g/mol . The IUPAC name is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide .


Chemical Reactions Analysis

Cinitapride has been analyzed using various methods including UV spectrophotometry and high-performance liquid chromatography (HPLC) in pure form, pharmaceutical formulation, and plasma .

Wissenschaftliche Forschungsanwendungen

Pharmacogenetic Characterization

Cinitapride, a gastrointestinal prokinetic drug, has been studied for its pharmacokinetics impacted by genetic variants, particularly CYP2C8 alleles. Campodónico et al. (2022) found that CYP2C8*3 carriers showed a significant reduction in cinitapride's AUC and Cmax, suggesting a potential for personalized dosing based on genetic makeup (Campodónico et al., 2022).

Pharmacokinetic Analysis

Research has been conducted on the pharmacokinetics and tolerability of cinitapride in different populations. For instance, a study by Zhang et al. (2019) on healthy Chinese volunteers demonstrated consistent pharmacokinetic parameters with non-Chinese subjects, indicating cinitapride's stable pharmacokinetic profile across diverse ethnic groups (Zhang et al., 2019).

Formulation Development

Efforts in formulation development for cinitapride have been notable. Mathew et al. (2016) focused on developing controlled release tablets for treating ulcers, using various polymer ratios to achieve an optimum formulation (Mathew et al., 2016). Additionally, Bushra et al. (2018) worked on immediate release tablets using direct compression technology, aiming for rapid drug availability and action (Bushra et al., 2018).

Metabolic Profiling

In vitro metabolic profiling of cinitapride using liver microsomes from humans and various mammals has been explored. Marquez et al. (2012) used ultra-high performance liquid chromatography to compare cinitapride metabolism across species, aiding in understanding its metabolic pathways (Marquez et al., 2012).

Clinical Trials and Efficacy Studies

Clinical trials have assessed cinitapride's efficacy and safety in functional dyspepsia. For example, Baqai et al. (2013) reported significant symptom reduction and quality of life improvement in patients with functional dyspepsia treated with cinitapride (Baqai et al., 2013).

Drug Repositioning for Alzheimer's

Exploring cinitapride's potential in other therapeutic areas, Hassan et al. (2019) investigated its use as a possible therapeutic agent for Alzheimer's Disease through computational and enzyme inhibitory approaches, showcasing the versatility of the drug (Hassan et al., 2019).

Safety And Hazards

Cinitapride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Cinitapride is a new prokinetic agent for functional dyspepsia (FD) . It has been found to have a better efficacy than other prokinetics in the treatment of FD, and may have a lower risk of total adverse events . Further studies using uniform definitions or validated tools to measure the total efficacy rate are needed .

Eigenschaften

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLBNXXKDMLZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867232
Record name 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinitapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cinitapride is a substituted benzamide with 5-HT receptor antagonist and agonist activity.
Record name Cinitapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08810
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cinitapride

CAS RN

66564-14-5
Record name Cinitapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66564-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinitapride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066564145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinitapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08810
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINITAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8I97I2L24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cinitapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinitapride
Reactant of Route 2
Reactant of Route 2
Cinitapride
Reactant of Route 3
Reactant of Route 3
Cinitapride
Reactant of Route 4
Cinitapride
Reactant of Route 5
Reactant of Route 5
Cinitapride
Reactant of Route 6
Cinitapride

Citations

For This Compound
608
Citations
Y Du, T Su, X Song, J Gao, D Zou, C Zuo… - Journal of Clinical …, 2014 - journals.lww.com
… The rates of symptom relief by cinitapride and … of cinitapride over domperidone for patients with mild to moderate, postprandial distress syndrome–predominant FD. Cinitapride usage is …
Number of citations: 37 journals.lww.com
B Thangabalan, AE Prabahar… - E-Journal of …, 2009 - downloads.hindawi.com
A new, rapid, precise, accurate and sensitive analytical method was developed for the UV spectrophotometric assay of cinitapride (CTP). The drug obeyed the Beer's law and showed …
Number of citations: 24 downloads.hindawi.com
C Alarcón de la Lastra, C La Casa, MJ Martin… - Inflammation …, 1998 - Springer
Objective and Design: The aim of the present study was to examine the effects of cinitapride, a novel prokinetic benzamide-stimulating gastrointestinal motility agent, on gastric secretion …
Number of citations: 9 link.springer.com
P Rijhwani, CM Agarwal, M Shoaib, P Upadhyaya… - researchgate.net
… DISCUSSION: The present study evaluates the efficacy and safety of Cinitapride in patients suffering from GERD. Cinitapride is a substituted benzamide gastroenteric prokinetic agent …
Number of citations: 0 www.researchgate.net
H Marquez, J Albertí, M Salvà… - Journal of separation …, 2011 - Wiley Online Library
… was developed to study the cinitapride metabolism. Metabolites were generated from the incubation of cinitapride with human liver microsomes. Cinitapride and its metabolites were …
M Robert, M Salva, R Segarra, M Pavesi, R Esbri… - Drug Metabolism and …, 2007 - ASPET
… The absorption of cinitapride was rapid with peak levels being achieved 2 h after oral … doses of cinitapride at 1 mg tid is described. Plasma concentrations of cinitapride were determined …
Number of citations: 34 dmd.aspetjournals.org
IG Martı́n, CG Pérez, MAB Lopez - Analytica Chimica Acta, 1998 - Elsevier
A method for the determination of cinitapride by differential pulse polarography and adsorptive stripping voltammetry (ASV) in Britton–Robinson buffer, with 3s detection limits of 1.3×10 −…
Number of citations: 24 www.sciencedirect.com
SR Gurram - 2009 - repository-tnmgrmu.ac.in
… and Cmax) of Cinitapride are within the acceptable … of Cinitapride 3 mg tablet (each containing Cinitapride 3 mg) is bioequivalent with Cintpro 3 mg tablet (each containing Cinitapride 3 …
Number of citations: 3 repository-tnmgrmu.ac.in
DM Campodónico, P Zubiaur… - Clinical and …, 2022 - Wiley Online Library
Cinitapride is a gastrointestinal prokinetic drug, prescribed for the treatment of functional dyspepsia, and as an adjuvant therapy for gastroesophageal reflux disease. In this study, we …
Number of citations: 4 ascpt.onlinelibrary.wiley.com
X Zhang, Y Wang, J Cheng, Y Hu, J Liu, J Chen… - Xenobiotica, 2019 - Taylor & Francis
Cinitapride (CIN) is a drug for functional dyspepsia. The purpose of the study was to investigate the pharmacokinetics and tolerability of CIN in healthy Chinese volunteers. A randomized…
Number of citations: 2 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.